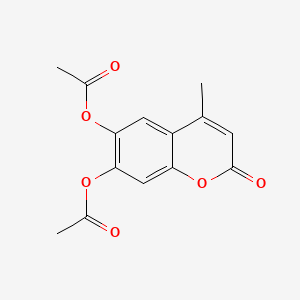

6,7-Diacetoxy-4-methylcoumarin

CAS No.: 55939-28-1

Cat. No.: VC3768321

Molecular Formula: C14H12O6

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55939-28-1 |

|---|---|

| Molecular Formula | C14H12O6 |

| Molecular Weight | 276.24 g/mol |

| IUPAC Name | (7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate |

| Standard InChI | InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3 |

| Standard InChI Key | JMRACYBIVVGICX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Properties

6,7-Diacetoxy-4-methylcoumarin features a coumarin core structure with specific functional group modifications. The compound's chemical and physical properties are essential for understanding its behavior in biological systems and its potential applications in various fields.

Molecular Identity and Basic Properties

6,7-Diacetoxy-4-methylcoumarin is identified by several chemical identifiers and possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions.

The compound is formally known as 4-methyl-2-oxo-2H-chromene-6,7-diyl diacetate, with the molecular formula C₁₄H₁₂O₆. It has a molecular weight of 276.24 g/mol and is registered under CAS number 55939-28-1 . Other synonyms include (7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate and ZS09RD1A9O . This compound was first added to the PubChem database on March 26, 2005, with the most recent modification dated April 5, 2025 .

The structure consists of a coumarin (2H-chromen-2-one) nucleus with a methyl group at the 4-position and acetoxy groups (CH₃COO-) at positions 6 and 7. These acetoxy groups are ester derivatives of acetic acid and significantly influence the compound's physical properties, including its solubility profile and stability.

Table 1: Chemical and Physical Properties of 6,7-Diacetoxy-4-methylcoumarin

| Property | Value |

|---|---|

| Chemical Name | 6,7-Diacetoxy-4-methylcoumarin |

| Molecular Formula | C₁₄H₁₂O₆ |

| Molecular Weight | 276.24 g/mol |

| CAS Registry Number | 55939-28-1 |

| PubChem CID | 148769 |

| Creation Date in PubChem | March 26, 2005 |

| Last Modified | April 5, 2025 |

Structural Comparison with Related Compounds

The properties of 6,7-Diacetoxy-4-methylcoumarin can be better understood by comparing it with structurally similar coumarin derivatives. These analogous compounds often share certain chemical and biological characteristics while also possessing unique properties based on their specific substitution patterns.

When comparing 6,7-Diacetoxy-4-methylcoumarin with related compounds, several structural analogues emerge that differ primarily in the nature or position of substituents. For instance, 6,7-dimethoxy-4-methylcoumarin (DMC) features methoxy groups instead of acetoxy groups at positions 6 and 7 . Similarly, 6,7-diethoxy-4-methylcoumarin contains ethoxy groups at the same positions . Perhaps the closest structural analog is 7,8-diacetoxy-4-methylcoumarin, which differs only in the position of the acetoxy groups (at positions 7 and 8 rather than 6 and 7) .

Table 2: Comparison of 6,7-Diacetoxy-4-methylcoumarin with Structurally Related Compounds

| Compound | Substitution Pattern | Molecular Weight | Known Properties |

|---|---|---|---|

| 6,7-Diacetoxy-4-methylcoumarin | Acetoxy groups at 6,7; methyl at 4 | 276.24 g/mol | Structure elucidated |

| 6,7-Dimethoxy-4-methylcoumarin | Methoxy groups at 6,7; methyl at 4 | 220.22 g/mol | Anti-inflammatory activity in RAW 264.7 cells |

| 6,7-Diethoxy-4-methylcoumarin | Ethoxy groups at 6,7; methyl at 4 | 248.27 g/mol | Fluorogenic substrate; metabolite of Cordyceps militaris |

| 7,8-Diacetoxy-4-methylcoumarin | Acetoxy groups at 7,8; methyl at 4 | 276.24 g/mol | Antioxidant, radical scavenger, pro-angiogenic agent |

The subtle structural differences among these compounds can lead to significant variations in their biological activities and physicochemical properties. For example, the position of functional groups on the coumarin ring system can affect factors such as electron distribution, resonance stabilization, and interactions with biological targets.

Synthesis Methods

Understanding the methods for synthesizing 6,7-Diacetoxy-4-methylcoumarin is crucial for researchers who may wish to produce this compound for further study or application.

Alternative Synthesis Pathways

Alternative synthesis pathways might involve the direct construction of the coumarin nucleus with the acetoxy groups already in place. This could potentially be achieved through modified Pechmann condensation using appropriately substituted phenols and β-ketoesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume